ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall effect.
Comparison with Similar Compounds
Ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl cyano(2-nitrophenyl)acetate: Similar structure but lacks the pyrazole ring.
1-(2-Nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a cyano group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N4O4 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
ethyl 5-cyano-1-(2-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10N4O4/c1-2-21-13(18)9-8-15-16(12(9)7-14)10-5-3-4-6-11(10)17(19)20/h3-6,8H,2H2,1H3 |
InChI Key |
DNQLXHUBBSTJQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])C#N |
Origin of Product |
United States |
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